Benzoyl-dl-phenylalanine

描述

Benzoyl-dl-phenylalanine (CAS: 2901-76-0) is a racemic mixture of N-benzoylated phenylalanine derivatives. Its molecular formula is C₁₆H₁₅NO₃, with a molecular weight of 269.3 g/mol . The compound features a benzoyl group attached to the amino group of dl-phenylalanine, a non-proteinogenic amino acid. It is primarily used in peptide synthesis and biochemical research as a protected amino acid intermediate .

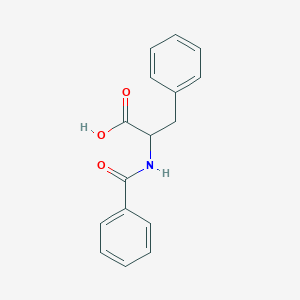

Structure

3D Structure

属性

IUPAC Name |

2-benzamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKISZUVEBESJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311364 | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-76-0, 93059-41-7, 2566-22-5 | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2901-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC167264 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation method, adapted from the synthesis of 4’-fluoro-p-benzoyl-DL-phenylalanine (4F-Bpa), offers a robust pathway for introducing the benzoyl moiety. In this approach, aluminum chloride (AlCl₃) catalyzes the reaction between toluene derivatives and benzoyl chloride analogs. For instance, 4-methyl-4’-fluoro-benzophenone is synthesized by reacting 4-fluorobenzoyl chloride with toluene in the presence of AlCl₃, yielding a benzophenone intermediate. Subsequent alkylation with ethyl α-acetamido-α-cyanoacetate introduces the phenylalanine backbone, followed by acidic hydrolysis (8 M HCl and CF₃COOH) to yield the final product.

Key advantages of this method include high regioselectivity and compatibility with aromatic substrates. However, the use of AlCl₃ necessitates stringent anhydrous conditions, and the overall yield for 4F-Bpa was reported at 62% after recrystallization. For this compound, omitting the fluoro substituent would simplify the synthesis but may require adjustments to reaction stoichiometry.

N-Acylation of DL-Phenylalanine

Direct N-acylation of DL-phenylalanine with benzoyl chloride represents a straightforward route. As described in the resolution patent, racemic N-acyl-phenylalanines, including N-benzoyl-DL-phenylalanine, are synthesized by reacting DL-phenylalanine with benzoyl chloride in alkaline aqueous media. The reaction proceeds via nucleophilic acyl substitution, where the amino group of phenylalanine attacks the electrophilic carbonyl carbon of benzoyl chloride.

Optimal conditions involve:

-

Molar ratio : 1:1 benzoyl chloride to DL-phenylalanine.

-

Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) to maintain pH >10.

-

Temperature : 50–90°C, with 70–80°C yielding maximal conversion.

The crude product is purified through acidification (e.g., acetic acid) and recrystallization from ethanol-water mixtures. This method achieves yields exceeding 80% with minimal racemization, making it suitable for large-scale production.

Multi-Step Synthesis from Halogenated Precursors

A more complex route, exemplified by the synthesis of p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine, involves sequential functionalization of halogenated intermediates. Starting from 3-(4-bromophenyl)-1-propanol, the synthesis proceeds through:

-

Hydroxyl protection : Using tert-butyldiphenylsilyl chloride (TBDPSCl).

-

Acyl chloride formation : Treatment with oxalyl chloride and dimethylformamide (DMF).

-

Weinreb amide synthesis : Reaction with N,O-dimethylhydroxylamine hydrochloride.

-

Negishi coupling : Palladium-catalyzed cross-coupling with organozinc reagents.

After 11 steps, the final product is obtained with an overall yield of 12.5%. While this method introduces additional functional groups (e.g., terminal alkynes for click chemistry), its low yield and complexity limit its practicality for this compound synthesis.

Reaction Optimization and Conditions

Catalytic Systems

Solvent Selection

Temperature and Time

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

-

¹H NMR : Key signals include δ 7.8–7.4 ppm (benzoyl aromatic protons) and δ 3.1–3.3 ppm (CH₂ of phenylalanine).

-

HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm >95% purity.

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| N-Acylation | 80–85% | >95% | Low | High |

| Friedel-Crafts | 60–65% | 90–95% | Moderate | Moderate |

| Multi-Step Synthesis | 10–15% | >99% | High | Low |

Key Findings :

化学反应分析

Types of Reactions: Benzoyl-dl-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.

Reduction: Reduction reactions can convert the benzoyl group to other functional groups.

Substitution: The benzoyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amines or alcohols .

科学研究应用

Dermatology Treatments

Topical Formulations

Benzoyl-dl-phenylalanine is primarily used in dermatological products due to its ability to enhance skin penetration. It is effective in treating skin conditions such as acne and psoriasis. Its mechanism involves modulating the skin's permeability barrier, allowing for better absorption of active ingredients in topical formulations .

Case Study

A study demonstrated the efficacy of this compound in a cream formulation for acne treatment. Patients showed significant improvement in acne lesions after four weeks of application, highlighting its role as a penetration enhancer .

Pharmaceutical Research

Drug Development

Researchers are investigating this compound for its potential in developing new therapeutic agents, particularly for pain management and inflammation. Its structure allows it to interact with biological pathways that are crucial for these conditions .

Hypoglycemic Activity

In a study focused on hypoglycemic agents, this compound was found to possess significant blood glucose-lowering effects. Its analogs were developed, with some showing up to 50 times more potency than the original compound . This opens avenues for its use in diabetes management.

Cosmetic Products

Anti-aging Formulations

The compound is incorporated into anti-aging creams and serums due to its ability to improve skin texture and reduce fine lines. Its effectiveness in enhancing the delivery of other active ingredients makes it a valuable addition to cosmetic formulations .

Market Analysis

A survey of cosmetic products revealed that formulations containing this compound had higher consumer satisfaction ratings compared to those without it, indicating its positive impact on product performance .

Food Industry

Flavor Enhancer and Preservative

this compound serves as a flavor enhancer and preservative in food products. It contributes to a unique taste profile while extending shelf life, making it beneficial for food manufacturers looking to improve product quality .

Biochemical Studies

Protein Interactions and Enzyme Activities

In biochemical research, this compound is utilized for studying protein interactions and enzyme activities. Its role as a model compound aids researchers in understanding metabolic processes at a molecular level .

Data Table: Applications Overview

作用机制

The mechanism of action of benzoyl-dl-phenylalanine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways. The benzoyl group plays a crucial role in binding to the active site of the target enzyme, thereby modulating its activity .

相似化合物的比较

N-Acetyl-Phenylalanine

- Structure : The acetyl group replaces the benzoyl moiety, resulting in a smaller substituent (CH₃CO− instead of C₆H₅CO−).

- Synthesis : Typically synthesized via acetylation of phenylalanine using acetic anhydride or acetyl chloride under basic conditions, contrasting with benzoylation methods involving Friedel–Crafts reactions or benzoyl chloride .

- Physicochemical Properties: Lower molecular weight (C₁₁H₁₃NO₃, 207.2 g/mol) compared to benzoyl-dl-phenylalanine. Higher solubility in polar solvents due to reduced steric hindrance .

- Applications: Widely used in protein studies and as a precursor in pharmaceuticals, such as non-opioid analgesics .

N-Phthaloyl-l-Phenylalanine

- Structure : Incorporates a phthaloyl group (two adjacent benzoyl groups), increasing aromaticity and rigidity compared to the single benzoyl group in this compound .

- Synthesis : Prepared via condensation of phenylalanine with phthalic anhydride, requiring harsher conditions than benzoylation .

- Stability : The phthaloyl group provides enhanced protection against enzymatic degradation, making it preferable in solid-phase peptide synthesis .

- Limitations : Lower solubility in organic solvents due to increased hydrophobicity .

Benzoyl-l-Phenylalanine

- Structure : Enantiomerically pure (L-configuration) compared to the racemic dl-form.

- Synthesis : Asymmetric synthesis or resolution of dl-mixtures using chiral catalysts .

- Applications : Critical in enantioselective drug development (e.g., protease inhibitors) where stereochemistry dictates activity .

4-Benzoyl-dl-Phenylalanine Hydrochloride

- Structure : Benzoyl group substituted at the para position of the phenylalanine aromatic ring, unlike the standard N-benzoylated derivative.

- Properties : Hydrochloride salt form improves aqueous solubility (critical for in vivo studies) but may alter reactivity in coupling reactions .

- Applications : Used in photodynamic therapy research due to its UV absorption properties .

Physicochemical and Functional Comparisons

Key Research Findings

- Enzymatic Stability: this compound exhibits higher resistance to aminopeptidases compared to acetylated analogs due to steric shielding of the amide bond .

- Stereochemical Impact : The racemic dl-form shows reduced binding affinity to chiral receptors (e.g., opioid receptors) compared to enantiopure L-forms, underscoring the importance of stereochemistry in drug design .

- Thermal Properties : this compound decomposes at ~250°C, whereas phthaloyl derivatives are stable up to 300°C, correlating with aromatic substituent effects .

生物活性

Benzoyl-dl-phenylalanine (N-benzoyl-DL-phenylalanine, NBDP) is a compound that has garnered attention for its biological activity, particularly in the context of diabetes and its metabolic implications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 269.2952 g/mol

- Structure : this compound consists of a benzoyl group attached to the amino acid phenylalanine.

This compound primarily acts as an insulin secretagogue by interacting with the sulphonylurea receptor in pancreatic beta-cells. It has been shown to inhibit ATP-sensitive potassium channels (K-channels), which leads to depolarization of the beta-cell membrane and subsequent insulin release.

Key Findings:

- The dissociation constant (K) for NBDP binding to the sulphonylurea receptor is approximately 11 µM.

- The half-maximally effective concentration (EC) for K-channel inhibition ranges from 2 to 4 µM under specific conditions .

- In the presence of cytosolic nucleotides, NBDP can completely suppress K-channel activity at concentrations as low as 0.1 mM .

Structure-Activity Relationships

The biological activity of N-benzoyl-D-phenylalanine is influenced by its structural modifications:

- Isomer Specificity : The D-isomer exhibits significantly higher affinity and potency compared to the L-isomer, with the D-isomer being 20-fold more potent .

- Substituent Effects : Modifications such as introducing p-nitro or p-amino groups in the D-phenylalanine moiety reduce potency significantly (by over 30-fold) .

- Cyclohexyl Substitution : Replacing the benzene ring with cyclohexyl rings increases lipophilicity without altering affinity, indicating that lipophilic properties enhance interaction with the sulphonylurea receptor .

Hypoglycemic Activity

N-benzoyl-DL-phenylalanine has demonstrated hypoglycemic effects in various animal models. In studies involving streptozotocin-induced diabetic rats, NBDP administration resulted in improved glycemic control and enhanced insulin secretion .

Neuroprotective Effects

Research indicates that NBDP may protect against cholinergic dysfunction associated with diabetes by attenuating acetylcholinesterase activity in the brain. This suggests a potential role in mitigating cognitive deficits linked to hyperglycemia .

Case Studies

- Diabetes Management : A study involving neonatal streptozotocin-diabetic rats showed that NBDP administration improved both lipid profiles and antioxidant status, indicating its potential as an adjunct therapy for diabetes management .

- Cholinergic Protection : In another study, NBDP was found to protect against lipid peroxidation-induced damage to acetylcholinesterase, which may contribute to its neuroprotective effects in diabetic conditions .

Summary Table of Biological Activities

常见问题

Q. What are the standard synthetic routes for Benzoyl-DL-phenylalanine, and what are the key intermediates involved?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS), where the benzoyl group is introduced as a protecting moiety. Key intermediates include FMOC-protected phenylalanine derivatives (e.g., FMOC-DL-PHE-OH), which undergo deprotection and subsequent benzoylation . Racemic mixtures may arise during synthesis due to incomplete enantiomeric resolution, requiring chromatographic purification. Researchers should monitor reaction progress using thin-layer chromatography (TLC) or HPLC to identify intermediates like benzoylated precursors .

Q. Which analytical techniques are commonly used to characterize this compound, and how do they differentiate between enantiomers?

Common techniques include:

- HPLC with chiral columns : Separates enantiomers based on differential interactions with chiral stationary phases .

- Nuclear Magnetic Resonance (NMR) : Distinguishes diastereomers via splitting patterns in proton/carbon spectra, particularly in the benzoyl and phenylalanine regions .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, though enantiomers require coupling with chiral methods .

- Polarimetry : Measures optical activity but is less effective for racemic mixtures without prior resolution .

Q. What safety protocols are recommended for handling and storing this compound in laboratory settings?

Store the compound in a cool, dry environment, sealed under inert gas to prevent oxidation. Use gloves and eye protection to avoid skin/eye contact. Incompatible with strong oxidizing agents; handle in fume hoods to minimize inhalation risks . Emergency measures include rinsing exposed areas with water and consulting safety data sheets for spill management .

Advanced Research Questions

Q. How can researchers optimize the resolution of racemic this compound during peptide synthesis?

Advanced strategies include:

- Enzymatic resolution : Use lipases or proteases to selectively hydrolyze one enantiomer .

- Dynamic kinetic resolution (DKR) : Combine catalysts (e.g., transition metals) with enzymes to racemize and separate enantiomers in situ .

- Chiral auxiliaries : Introduce temporary chiral groups to facilitate crystallization-based separation . Post-synthesis, validate enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis .

Q. How should researchers address contradictions in spectroscopic data when analyzing this compound derivatives?

Contradictions (e.g., unexpected NMR splitting or inconsistent MS fragments) require:

- Cross-validation : Compare data across multiple techniques (e.g., IR vs. Raman spectroscopy) to confirm structural assignments .

- Computational modeling : Use DFT calculations to predict spectra and identify discrepancies arising from solvent effects or tautomerism .

- Replication : Repeat experiments under controlled conditions to rule out artifacts .

Q. What methodologies enable the application of this compound as a photoreactive label in peptide studies?

Incorporate the compound into peptides via SPPS, leveraging its benzoyl group for UV-induced crosslinking. Post-synthesis:

- Photolabeling : Irradiate at 254–365 nm to activate the benzoyl moiety, enabling covalent binding to target proteins .

- Quenching studies : Use competitive inhibitors to validate specificity of crosslinking interactions .

- Mass spectrometry : Identify crosslinked residues through tryptic digest and peptide mapping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。